(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Description
This compound features a benzimidazole core substituted with a 5-methyl group, linked to an azetidine ring (a strained four-membered secondary amine) and a 4-phenyltetrahydro-2H-pyran moiety via a methanone bridge. The benzimidazole scaffold is well-documented for its pharmacological relevance, particularly in targeting enzymes and receptors due to its aromatic heterocyclic structure .
Properties
IUPAC Name |
[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-7-8-19-20(13-16)25-21(24-19)17-14-26(15-17)22(27)23(9-11-28-12-10-23)18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPBULJIYRIKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 376.5 g/mol. The structure features a benzimidazole moiety, an azetidine ring, and a tetrahydropyran unit, which are known for their pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₃ |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | (3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone |
| CAS Number | 1396800-04-6 |
Antimicrobial Properties
Research indicates that derivatives of benzimidazole, including those containing the azetidine structure, exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have been shown to have high activity against various bacterial strains including Staphylococcus aureus and Mycobacterium smegmatis. A study reported minimum inhibitory concentrations (MIC) below 1 µg/mL for some benzimidazole derivatives against these pathogens .
Anticancer Activity
Recent studies have suggested that compounds featuring a benzimidazole moiety can also exhibit anticancer properties. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. For example, some derivatives have been shown to inhibit topoisomerases, which are critical for DNA replication and transcription .
The biological activity of the compound can be attributed to its ability to interact with various biomolecular targets:
- Inhibition of Enzymes : Compounds similar to this one have been identified as inhibitors of essential enzymes such as pyruvate kinase and FtsZ protein, which play crucial roles in bacterial cell division and metabolism .
- Biofilm Disruption : Some studies highlight the ability of benzimidazole derivatives to disrupt biofilm formation, making them potential candidates for treating chronic infections where biofilms are prevalent .
Molecular Docking Studies
Molecular docking analyses have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively bind to proteins involved in bacterial cell wall synthesis and metabolic pathways, enhancing its potential as an antimicrobial agent .
Case Studies and Research Findings
Several case studies have focused on the synthesis and biological evaluation of compounds related to (3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone:
- Synthesis and Activity Testing : A study synthesized various derivatives and tested their antimicrobial activity against a panel of pathogens. The most active derivatives exhibited MIC values comparable to established antibiotics .
- Structure–Activity Relationship (SAR) : Research has indicated that modifications on the benzimidazole or tetrahydropyran moieties significantly affect the biological activity, suggesting a strong relationship between structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Benzimidazole Derivatives with Alternative Linkers: BIPM [(2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone]: Features a sulfur-bridged bis-benzimidazole structure. The thioether linker in BIPM increases molecular flexibility but may reduce metabolic stability compared to the azetidine linker in the target compound . Piperazine-Linked Analogues: Compounds like 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone () use a piperazine ring, which offers greater flexibility than azetidine. This flexibility may broaden receptor interactions but reduce target specificity .
Substituent Effects
- Tetrahydro-2H-pyran vs. Other Cyclic Ethers :
- Azetidine vs. In contrast, five- or six-membered rings (e.g., piperidine in ) offer more conformational freedom but less precise spatial orientation .
Comparative Data Table
Research Implications
The target compound’s unique combination of azetidine and tetrahydro-2H-pyran groups distinguishes it from analogues in the benzimidazole class. While its synthetic route is complex (similar to and ), the structural features suggest improved target engagement and pharmacokinetics over more flexible or oxidation-prone derivatives . Further studies should explore its biological activity, leveraging known benzimidazole pharmacology (e.g., antimicrobial or receptor-modulating effects as in and ).
Preparation Methods
Reaction Conditions and Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | >85% yield |
| Solvent | Water/Acetic Acid (1:1) | Prevents side reactions |
| Catalyst | HCl (conc.) | Accelerates cyclization |
| Reaction Time | 6–8 hours | Maximizes conversion |
Mechanistic Insight : Protonation of the carbonyl oxygen in acetic acid facilitates nucleophilic attack by the amine group of o-phenylenediamine, followed by dehydration to form the bicyclic structure.
Azetidine Ring Formation and Functionalization
The azetidine ring is synthesized via cyclization of 3-aminopropanol derivatives under basic conditions. A key challenge lies in avoiding ring-opening side reactions, which are mitigated by using non-nucleophilic bases like potassium tert-butoxide.
Stepwise Protocol
- 3-Aminopropanol Activation : Treatment with mesyl chloride in dichloromethane yields the mesylated intermediate.
- Cyclization : Stirring with KOtBu in THF at 0°C induces ring closure to form azetidine-3-methanol.
- Oxidation : Conversion of the hydroxyl group to a ketone using PCC (pyridinium chlorochromate) in DCM.
Critical Note : The use of anhydrous conditions is essential to prevent hydrolysis of the azetidine ring.
Synthesis of 4-Phenyltetrahydro-2H-pyran-4-yl Methanone
This fragment is prepared via a Friedel-Crafts acylation reaction, where benzene reacts with tetrahydro-2H-pyran-4-carbonyl chloride in the presence of AlCl3.
Experimental Data
| Reagent | Quantity (mmol) | Solvent | Yield |
|---|---|---|---|
| Tetrahydro-2H-pyran-4-carbonyl chloride | 10.0 | Dichloromethane | 72% |
| AlCl3 | 12.0 | - | - |
| Benzene | 15.0 | - | - |
Side Reaction Mitigation : Excess AlCl3 ensures complete activation of the acyl chloride, minimizing dimerization byproducts.
Coupling of Fragments via Nucleophilic Acyl Substitution
The final step involves coupling the azetidine-benzo[d]imidazole intermediate with the 4-phenyltetrahydro-2H-pyran-4-yl methanone. This is achieved using HOBt (hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in DMF.
Optimization Table
| Parameter | Value | Purity (HPLC) |
|---|---|---|
| Coupling Agent (EDCl) | 1.2 equivalents | 98.5% |
| Reaction Time | 12 hours | 95% yield |
| Temperature | 25°C | Minimal degradation |
Post-Reaction Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound.
Analytical Characterization and Quality Control
The synthesized compound is characterized using advanced spectroscopic and chromatographic techniques:
Spectroscopic Data
Purity Assessment
| Method | Purity | Column |
|---|---|---|
| HPLC | 99.1% | C18, 5 µm |
| UPLC-MS | 98.7% | BEH C18, 2.1 mm |
Challenges and Alternative Synthetic Routes
While the above method is widely adopted, alternative approaches include:
- Mitsunobu Reaction : For coupling azetidine alcohols with activated carbonyl groups, though this requires expensive reagents like DIAD (diisopropyl azodicarboxylate).
- Enzymatic Catalysis : Emerging methods using lipases for enantioselective synthesis, though yields remain suboptimal (<60%).
Industrial-Scale Production Considerations
Scaling up the synthesis necessitates addressing:
Q & A
Q. What synthetic methodologies are recommended for constructing the heterocyclic framework of this compound?
The synthesis typically involves multi-step reactions, including:
- Imidazole ring formation : Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions (e.g., HCl/acetic acid) .
- Azetidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the azetidine ring to the benzoimidazole core .
- Tetrahydropyran functionalization : Grignard or Friedel-Crafts reactions to introduce the 4-phenyl group into the tetrahydropyran ring .
Key optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, and monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are critical for verifying structural integrity?
- NMR spectroscopy : Assign peaks using -NMR (e.g., imidazole protons at δ 7.5–8.5 ppm, azetidine protons at δ 3.0–4.0 ppm) and -NMR (carbonyl carbons at δ 165–175 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragment patterns .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. How can researchers address low yields during the final coupling step?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for azetidine-benzoimidazole coupling .
- Solvent effects : Compare yields in DMF vs. THF; DMF often enhances nucleophilicity .
- Temperature control : Optimize reactions between 80–100°C to balance rate and decomposition .
Advanced Research Questions
Q. What strategies resolve spectral contradictions in stereochemical assignments?
- X-ray crystallography : Definitive 3D structure determination (e.g., confirming azetidine ring puckering) .
- 2D NMR : Use NOESY or COSY to identify spatial proximities (e.g., coupling between azetidine and tetrahydropyran protons) .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., fluorophenyl analogs in ) .
Q. How can computational methods predict biological target interactions?
- Molecular docking : Use AutoDock Vina to model binding to histamine receptors (e.g., H1/H4) based on imidazole and azetidine pharmacophores .
- MD simulations : Simulate ligand-receptor stability in explicit solvent (e.g., water) for ≥100 ns to assess binding kinetics .
- ADMET prediction : Employ SwissADME to evaluate permeability (LogP <5) and cytochrome P450 interactions .
Q. What experimental designs validate the compound’s mechanism of action in cellular assays?
- Dose-response curves : Test concentrations from 1 nM–100 µM in HEK293 cells expressing target receptors .
- Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled ligands) to quantify receptor occupancy .
- Knockout models : CRISPR-Cas9-edited cells to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
